molecular formula C10H13N B12290200 3-(1-Methylcyclopropyl)aniline

3-(1-Methylcyclopropyl)aniline

Cat. No.: B12290200
M. Wt: 147.22 g/mol
InChI Key: RWDMBGXJGRNFSL-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)aniline is an organic compound with the molecular formula C10H13N It is characterized by the presence of a cyclopropyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Methylcyclopropyl)aniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of benzene derivatives followed by reduction using reagents such as zinc, tin, or iron with hydrochloric acid can yield the desired aniline derivative . Another method involves nucleophilic aromatic substitution, where aryl halides are converted to aniline derivatives using sodium amide in ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalytic hydrogenation over palladium on activated carbon is also a common method for the reduction of nitro compounds to anilines .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to cyclopropyl-substituted amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclopropyl-substituted amines.

    Substitution: Introduction of various functional groups onto the aniline ring.

Scientific Research Applications

3-(1-Methylcyclopropyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its effects are mediated through the formation of intermediates and the activation of specific pathways in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simple aromatic amine with a similar structure but without the cyclopropyl group.

    Cyclopropylaniline: Similar to 3-(1-Methylcyclopropyl)aniline but with different substituents on the cyclopropyl ring.

    N-Methylcyclopropylaniline: Contains a methyl group on the nitrogen atom instead of the cyclopropyl group.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-(1-methylcyclopropyl)aniline

InChI

InChI=1S/C10H13N/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3

InChI Key

RWDMBGXJGRNFSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

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